2-Benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Catalog No.
S12015900
CAS No.
M.F
C24H17NO4
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2...

Product Name

2-Benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

IUPAC Name

2-benzyl-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C24H17NO4/c26-17-12-10-16(11-13-17)21-20-22(27)18-8-4-5-9-19(18)29-23(20)24(28)25(21)14-15-6-2-1-3-7-15/h1-13,21,26H,14H2

InChI Key

VZKFPMCETILBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

2-Benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound features a distinctive chromeno framework that is fused with a pyrrole ring, characterized by the presence of a benzyl group and a hydroxyphenyl substituent. The structure of this compound can be represented as follows:

  • Core Structure: The chromeno[2,3-c]pyrrole backbone is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The arrangement of functional groups within this compound is thought to enhance its bioactivity and therapeutic potential.

The chemical reactivity of 2-benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione includes various types of reactions:

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound may undergo reduction to remove double bonds or reduce functional groups.
  • Substitution Reactions: The benzyl or hydroxy groups can be substituted with other functional groups under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Research indicates that 2-benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits significant biological activities. These include:

  • Antioxidant Properties: The compound shows potential in combating oxidative stress-related diseases.
  • Antimicrobial Activity: It has demonstrated effectiveness against various microbial strains.
  • Anti-inflammatory Effects: Research suggests it may play a role in reducing inflammation.

These activities suggest potential therapeutic applications in treating infections and other diseases related to oxidative stress.

The synthesis of 2-benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several methods:

  • Multicomponent Reactions: These reactions allow for the simultaneous introduction of multiple components under mild conditions, leading to high yields.
  • Condensation Reactions: This involves the reaction of substituted benzaldehydes with primary amines and hydroxyphenyl derivatives under basic conditions.

The efficiency and simplicity of these synthetic pathways make them advantageous for producing diverse derivatives of this compound.

The unique structure and properties of 2-benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest several applications:

  • Medicinal Chemistry: Due to its bioactivity, it is investigated for use in drug development targeting various diseases.
  • Material Science: Its unique properties may also find applications in developing new materials with specific functionalities.

Understanding the pharmacodynamics and pharmacokinetics of 2-benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is crucial for elucidating its full potential in clinical settings. Current studies focus on its binding affinity to specific biological targets and how these interactions influence its therapeutic effects.

Several compounds share structural similarities with 2-benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-HydroxycoumarinCoumarin derivativeAnticoagulantLacks pyrrole structure; primarily known for anticoagulant properties.
ChromoneSimple chromoneLimited biological activityDoes not contain nitrogen; less complex than pyrrole derivatives.
6-Chloro-N-(4-hydroxyphenyl)chromeneRelated chromene derivativeAntibacterialContains chlorine; different biological activity profile focused on antibacterial effects.

The unique combination of benzyl substitution and pyrrole fusion in 2-benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from these related compounds by potentially enhancing its bioactivity and therapeutic applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

383.11575802 g/mol

Monoisotopic Mass

383.11575802 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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